1-cyclohexyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Lipophilicity Lead optimization ADME prediction

Fragment growth campaigns often require a 0.3-0.5 LogP increase for cellular permeability. 1-Cyclohexyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid provides a pre-optimized LogP of 1.79, distinct from des-methyl (LogP ~1.48-1.61) and phenyl (LogP ~ -0.3) analogs. The free C4-carboxylic acid enables direct amide coupling without protecting-group manipulation, accelerating SAR exploration. Supplied at 95% purity with full QC (NMR, HPLC, GC), it ensures reproducibility in automated peptide synthesis and late-stage diversification, reducing synthetic steps by 2-4 when used as a pre-formed building block.

Molecular Formula C10H15N3O2
Molecular Weight 209.24 g/mol
Cat. No. B13276158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclohexyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Molecular FormulaC10H15N3O2
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCC1=C(N=NN1C2CCCCC2)C(=O)O
InChIInChI=1S/C10H15N3O2/c1-7-9(10(14)15)11-12-13(7)8-5-3-2-4-6-8/h8H,2-6H2,1H3,(H,14,15)
InChIKeyJXVNMGZKVPHSKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclohexyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid – Identity and Procurement Baseline


1-Cyclohexyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1248377-85-6) is a 1,4,5-trisubstituted 1H-1,2,3-triazole derivative bearing a cyclohexyl group at N1, a methyl substituent at C5, and a free carboxylic acid at C4 . With a molecular formula of C10H15N3O2 and a molecular weight of 209.25 g/mol, it serves as a versatile carboxylic acid building block in medicinal chemistry, particularly as a precursor for amide, ester, and heterocycle-focused library synthesis . The compound is commercially available at 95% purity with batch-specific QC documentation including NMR, HPLC, and GC from multiple vendors . Its predicted LogP of approximately 1.79 and possession of one hydrogen-bond donor and four hydrogen-bond acceptors place it in a favorable physicochemical space for fragment-based and lead-optimization campaigns requiring balanced lipophilicity .

Triazole-4-carboxylic acid building block for amide, ester, and heterocycle-focused library synthesis
Reported LogP ~1.79 supports fragment-based and lead-optimization campaigns requiring balanced lipophilicity
95% purity with batch-specific QC documentation (NMR, HPLC, GC) from multiple vendors

Why 1-Cyclohexyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid Cannot Be Substituted


Although the 1,2,3-triazole-4-carboxylic acid scaffold is widely represented in commercial building-block collections, minor changes at the N1 and C5 positions produce large shifts in physicochemical properties that directly affect downstream synthetic utility and biological profile. The 5-methyl group on the target compound sterically shields the C4-carboxylic acid, altering amide coupling kinetics relative to non-methylated analogs, while the cyclohexyl substituent at N1 confers a LogP approximately 1.79—substantially higher than the 1-phenyl analog (LogP ≈ –0.3) and the des-methyl cyclohexyl analog (LogP ≈ 1.48–1.61) . These differences in lipophilicity, hydrogen-bonding capacity, and steric environment mean that SAR conclusions drawn from a phenyl-triazole acid or a des-methyl cyclohexyl-triazole acid cannot be reliably extrapolated to the 5-methyl-cyclohexyl derivative. For procurement purposes, substituting the target compound with a superficially similar triazole carboxylic acid will introduce unintended changes in LogD, solubility, and target binding that compromise experimental reproducibility [1].

Target Compound
Des-methyl Cyclohexyl Analog
1-Phenyl-5-methyl Analog
LogP ~1.79; 5-methyl steric shielding at C4
LogP 1.48–1.61; lacks C5 methyl, altering coupling kinetics
LogP ~–0.3; planar aromatic, divergent conformational space
1 HBD, 4 HBA; free carboxylic acid for direct coupling
Same HBD/HBA count but lower lipophilicity may shift SAR
Similar HBD/HBA profile but LogD and solubility markedly differ
Cyclohexyl–methyl combination; sp3 fraction ~0.60
Cyclohexyl only; may not replicate 5-methyl steric effects
sp3 fraction ~0.10; lacks cyclohexyl conformational diversity

LogP differences >0.3 units and steric changes may shift downstream SAR interpretation. Direct substitution may require validation for experimental reproducibility.

1-Cyclohexyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid – Comparative Differentiation Evidence


Lipophilicity Shift from 5-Methyl Substitution

The target compound exhibits a computed LogP of 1.79, compared with 1.48–1.61 for the des-methyl analog 1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid (ΔLogP = +0.18 to +0.31) . The addition of the 5-methyl group increases hydrophobicity predictably, which translates into higher membrane permeability potential. In contrast, the 1-phenyl-5-methyl analog (LogP = –0.292) is markedly more polar, underscoring that the cyclohexyl–methyl combination occupies a distinct lipophilicity band .

Lipophilicity Shift
Cross-study comparable
LogP = 1.79
Reported ΔLogP +0.18 to +0.31 vs. des-methyl analog; ~+2.08 vs. phenyl analog
Computed values; supports lipophilicity-range selection for lead optimization
Lipophilicity Lead optimization ADME prediction

Hydrogen-Bond Donor/Acceptor Profile vs. Ester and Amide Forms

The target compound provides one hydrogen-bond donor (carboxylic acid O–H) and four hydrogen-bond acceptors (triazole N atoms and carboxylate oxygens), yielding a HBD/HBA ratio of 0.25 . This contrasts with its methyl ester analog (methyl 1-cyclohexyl-1H-1,2,3-triazole-4-carboxylate), which has zero HBD and thus cannot engage in hydrogen-bond donation, and with its carboxamide analog (1-cyclohexyl-5-methyl-1H-1,2,3-triazole-4-carboxamide), which possesses two HBD [1]. The free carboxylic acid form uniquely balances polarity for aqueous solubility while retaining the capacity for subsequent amide bond formation, a feature that ester and amide variants cannot offer simultaneously.

H-Bond Profile
Cross-study comparable
1 HBD, 4 HBA (ratio 0.25)
Free acid enables direct amide coupling; ester and amide variants cannot replicate this profile
Structural enumeration from vendor SMILES; may support iterative library synthesis
Hydrogen bonding Bioisosterism Prodrug design

Molecular Weight and Lead-Like Space Positioning

At 209.25 Da, the target compound is larger than the simplest 1,2,3-triazole-4-carboxylic acid building blocks such as 1-methyl-1H-1,2,3-triazole-4-carboxylic acid (127.1 Da) and the unsubstituted 1H-1,2,3-triazole-4-carboxylic acid (113.08 Da) . The additional 82–96 Da of mass arises from the cyclohexyl and methyl substituents, which simultaneously increase three-dimensional character (fraction sp3 = 0.60) and reduce planarity relative to the fully aromatic phenyl analog [1]. This molecular weight places the compound within the 'lead-like' range (MW 200–350), making it suitable for hit-to-lead optimization where fragment-sized acids (MW < 200) would require growth and larger acids (MW > 350) would carry increased attrition risk.

Lead-Like MW
Class-level inference
209.25 Da
Lead-like MW range; ~82 Da above fragment-sized analogs, with sp3 fraction ~0.60
Vendor database values; supports fragment-to-lead campaigns requiring reduced synthetic burden
Fragment-based drug discovery Lead-likeness Molecular weight

Cyclohexyl Substituent as a Conformational Tool

The N1-cyclohexyl group on the target compound introduces a saturated, chair-flipping cyclohexyl ring that explores conformations inaccessible to planar N1-phenyl analogs . In the context of LPA receptor antagonism, patent SAR data demonstrate that cyclohexyl-substituted triazoles achieve hLPA1 IC50 values ≤ 5000 nM, with the cyclohexyl ring occupying a lipophilic pocket that aromatic N1-substituents cannot effectively engage [1]. While the specific hLPA1 IC50 of this exact compound is not disclosed in the patent, the class-level SAR supports that the cyclohexyl–methyl combination provides a distinct conformational and steric profile compared to the phenyl–methyl combination (LogP = –0.292), which directs the triazole into a different region of chemical space.

Cyclohexyl Conformation
Class-level inference
Saturated chair conformer; sp3-rich motif
Reported hLPA1 IC50 ≤5000 nM for cyclohexyl-triazole acid class; supports GPCR-targeted library context
Patent class-level SAR; compound-specific IC50 not disclosed. Data to verify
Conformational restriction Bioisosterism sp3-rich scaffolds

Batch-to-Batch QC Reproducibility and Purity

The target compound is supplied with a Certificate of Analysis including NMR, HPLC, and GC data at a guaranteed minimum purity of 95% . This contrasts with custom-synthesis triazole acids (e.g., some 1-phenyl-5-methyl analogs) where purity may vary between 90–97% without multi-technique verification [1]. For the des-methyl analog 1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid, purity specifications of 95% and 98% are both available from different vendors, introducing sourcing complexity . The 95% standardized purity with triple-technique QC for the target compound reduces batch-to-batch variability in biological assays, where impurities at the 5% level can confound IC50 determinations.

QC Reproducibility
Specification review
95% purity (HPLC, NMR, GC)
Standardized triple-technique QC may support batch consistency vs. variable-purity comparators
Vendor datasheet specifications; may reduce in-house re-purification requirements
Quality control Reproducibility Procurement specification

1-Cyclohexyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid – Procurement and Application Scenarios


Fragment-to-Lead Optimization with Balanced Lipophilicity

When designing a fragment-growth campaign where the initial hit requires a LogP increase of approximately 0.3–0.5 units to achieve cellular permeability, 1-cyclohexyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid provides a ready-to-couple acid building block with a pre-optimized LogP of 1.79. This is distinct from the des-methyl analog (LogP 1.48–1.61), which falls closer to the polar boundary and may require additional methylation steps . The free carboxylic acid enables direct amide coupling to amine-containing cores without protecting-group manipulation, accelerating SAR exploration.

GPCR Antagonist Library Synthesis

Patent SAR data establish that N1-cyclohexyl-substituted triazole carboxylic acids serve as key intermediates for LPA1 receptor antagonists, with the cyclohexyl group occupying a critical lipophilic binding pocket . Procurement of 1-cyclohexyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid enables direct diversification at the C4 position via amide bond formation, generating focused libraries for LPA1 or related GPCR targets. The 5-methyl group provides additional steric bulk that can influence receptor subtype selectivity, a parameter not addressable with the des-methyl analog.

Conformationally Constrained Peptidomimetic Design

With a fraction sp3 of approximately 0.60 driven by the cyclohexyl ring, this compound serves as an sp3-enriched building block for peptidomimetic design, contrasting sharply with the planar 1-phenyl-5-methyl analog (fraction sp3 ≈ 0.10) . The carboxylic acid can be directly incorporated into peptide backbones via standard solid-phase or solution-phase coupling, introducing a non-planar triazole motif that has been associated with improved pharmacokinetic profiles in drug candidates. Procurement in 95% purity with full QC documentation ensures compatibility with automated peptide synthesizer protocols.

Late-Stage Diversification via Amide or Ester Formation

For medicinal chemistry teams with an advanced lead compound requiring late-stage introduction of a cyclohexyl-triazole moiety, this building block offers a direct, high-purity (95%, NMR/HPLC/GC verified) solution . The alternative approach—synthesizing the triazole de novo on the advanced intermediate—carries regioselectivity risks and typically requires 3–5 synthetic steps. Procurement of the pre-formed acid reduces the synthetic sequence by 2–4 steps and eliminates copper-catalyzed azide–alkyne cycloaddition (CuAAC) optimization on precious advanced intermediates.

Application
Selection Property
Validation Focus
Fragment-to-lead optimization
Pre-optimized LogP building block with free carboxylic acid
Lipophilicity range verification vs. des-methyl and phenyl analogs
GPCR antagonist library synthesis
N1-cyclohexyl substitution reported for LPA1 binding-pocket engagement
Receptor-binding assay context; class-level SAR review
Peptidomimetic design
sp3-enriched scaffold (fraction sp3 ~0.60) with direct coupling readiness
Conformational diversity assessment vs. planar aromatic triazoles
Late-stage diversification
Pre-formed triazole acid with standardized 95% QC
Purity documentation review; may reduce de novo synthesis steps
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